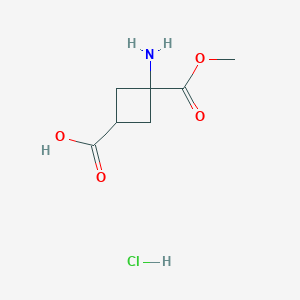
Phenyl 3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclic beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involves bromofluorination, reduction, ring closure, and group removal processes. This methodology highlights the complexity and precision required in synthesizing cyclic beta-amino acids, providing a basis for the synthesis of phenyl 3-hydroxyazetidine-1-carboxylate (Van Hende et al., 2009).
Molecular Structure Analysis
The structure of 3-hydroxyazetidine carboxylic acids has been elucidated through chemical synthesis and X-ray crystallographic analysis. These studies offer insights into the molecular geometry, bonding, and potential isomerism within phenyl 3-hydroxyazetidine-1-carboxylate molecules (Glawar et al., 2013).
Chemical Reactions and Properties
Phenyl 3-hydroxyazetidine-1-carboxylate exhibits diverse chemical reactivity, serving as a precursor for various synthetic routes. Its reactions can lead to the formation of different heterocyclic compounds, demonstrating its utility in organic synthesis and medicinal chemistry applications (Sajjadi & Lubell, 2008).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Phenyl 3-hydroxyazetidine-1-carboxylate derivatives demonstrate significant antibacterial and antifungal properties. For instance, 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, closely related compounds, show in vitro antifungal activity against various pathogenic fungi including Cryptococcus neoformans, Candida species, and Trichosporon cutaneum. Additionally, certain derivatives containing a free carboxylic acid group display antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli (Walsh et al., 1996).
Medicinal Chemistry and Peptide Design
Phenyl 3-hydroxyazetidine-1-carboxylate compounds have shown promise in medicinal chemistry, particularly as non-proteinogenic amino acids. These compounds provide a new class of peptide isosteres for medicinal chemists, useful in the design of novel therapeutic agents. The stability of 3-hydroxyazetidine amides under acidic and neutral pH conditions further enhances their value in this field (Glawar et al., 2013).
Synthesis of Fluorinated Amino Acids
In the realm of synthetic chemistry, phenyl 3-hydroxyazetidine-1-carboxylate serves as a key intermediate in the synthesis of fluorinated beta-amino acids. These fluorinated amino acids are of high interest as building blocks in medicinal chemistry due to their potential biological activity (Van Hende et al., 2009).
Anticancer Applications
Derivatives of phenyl 3-hydroxyazetidine-1-carboxylate have been synthesized and evaluated for their anticancer properties. Certain compounds in this class have demonstrated in vitro cytotoxicity against various human cancer cell lines, indicating their potential use in designing new anticancer agents (Kumar et al., 2009).
Application in Organocatalysis
Phenyl 3-hydroxyazetidine-1-carboxylate derivatives have been employed as chiral ligands in organocatalysis, particularly in the asymmetric addition of diethylzinc to aromatic aldehydes. This application demonstrates their utility in synthesizing enantiomerically pure compounds, which is crucial in pharmaceutical synthesis (Liu et al., 2008).
Safety and Hazards
Phenyl 3-hydroxyazetidine-1-carboxylate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
phenyl 3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDNGGGLVFJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-hydroxyazetidine-1-carboxylate | |
CAS RN |
438487-47-9 |
Source


|
| Record name | phenyl 3-hydroxyazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)



![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)
![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)
![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)